1-(4-Chloro-3-nitrophenyl)-3-phenylurea 1-(4-Chloro-3-nitrophenyl)-3-phenylurea
Brand Name: Vulcanchem
CAS No.:
VCID: VC10823532
InChI: InChI=1S/C13H10ClN3O3/c14-11-7-6-10(8-12(11)17(19)20)16-13(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,18)
SMILES: C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Molecular Formula: C13H10ClN3O3
Molecular Weight: 291.69 g/mol

1-(4-Chloro-3-nitrophenyl)-3-phenylurea

CAS No.:

Cat. No.: VC10823532

Molecular Formula: C13H10ClN3O3

Molecular Weight: 291.69 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-3-nitrophenyl)-3-phenylurea -

Specification

Molecular Formula C13H10ClN3O3
Molecular Weight 291.69 g/mol
IUPAC Name 1-(4-chloro-3-nitrophenyl)-3-phenylurea
Standard InChI InChI=1S/C13H10ClN3O3/c14-11-7-6-10(8-12(11)17(19)20)16-13(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,18)
Standard InChI Key OQJDQDXEQHXDSP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

1-(4-Chloro-3-nitrophenyl)-3-phenylurea belongs to the arylurea family, with the molecular formula C₁₃H₁₀ClN₃O₃ and a molecular weight of 299.69 g/mol. The structure comprises a urea backbone (-NH-C(=O)-NH-) connecting two aromatic rings: a phenyl group and a 4-chloro-3-nitrophenyl group (Figure 1) . The nitro (-NO₂) and chloro (-Cl) substituents on the phenyl ring contribute to its electron-deficient nature, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight299.69 g/molCalculated
Density~1.4 g/cm³ (estimated)Analog data
Melting PointNot reported-
SolubilityLow in water; soluble in DMSOInference
LogP (Partition Coefficient)~3.5 (estimated)Analog data

Synthesis and Reaction Pathways

General Synthetic Strategy

The compound can be synthesized via nucleophilic addition of aniline to 4-chloro-3-nitrophenyl isocyanate, following methodologies described for analogous phenylurea derivatives . For example, the synthesis of 3-(4-chlorophenyl)-1,1-dimethylurea involves reacting dimethylamine hydrochloride with 4-chlorophenyl isocyanate in tetrahydrofuran (THF) under inert conditions . Adapting this approach:

  • Reagents:

    • 4-Chloro-3-nitrophenyl isocyanate

    • Aniline

    • Base (e.g., triethylamine or pyridine)

    • Solvent (e.g., dichloromethane or THF)

  • Procedure:

    • Aniline is added dropwise to a solution of 4-chloro-3-nitrophenyl isocyanate in anhydrous THF under nitrogen.

    • The reaction is catalyzed by a base to neutralize HCl byproducts.

    • The mixture is stirred at 20°C for 16 hours, followed by aqueous workup and recrystallization .

Table 2: Representative Synthesis Conditions

ParameterConditionSource
Temperature20°C
Reaction Time16 hours
Yield~70–80% (estimated)Analog data

Spectroscopic Characterization

  • ¹H NMR: Expected signals include aromatic protons (δ 7.2–8.1 ppm), urea NH protons (δ 6.3–6.4 ppm, broad), and absence of isocyanate peaks .

  • IR Spectroscopy: Strong absorption bands for urea C=O (~1640 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

Biological and Functional Applications

Herbicidal Activity

Structurally related arylureas, such as 1-(2-chloro-4-pyridyl)-3-phenylurea, exhibit potent herbicidal properties by inhibiting photosynthesis or cell division in plants . The nitro and chloro substituents enhance lipid solubility, facilitating membrane penetration and target engagement .

Enzyme Inhibition

Urea derivatives often target bacterial type II topoisomerases, critical for DNA replication . Molecular docking studies could elucidate interactions between the compound’s nitro group and enzyme active sites, a mechanism observed in related thioureas .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the phenyl or nitrophenyl groups could optimize herbicidal or antimicrobial potency. For example:

  • Replacing chloro with fluoro to enhance bioavailability.

  • Introducing sulfonamide moieties to broaden target specificity .

Environmental Degradation Pathways

Investigating photolytic or microbial degradation mechanisms is critical for assessing environmental persistence. Advanced oxidation processes (AOPs) may offer remediation strategies for contaminated sites .

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